molecular formula C17H18N2O B11746472 (2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one

(2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one

Cat. No.: B11746472
M. Wt: 266.34 g/mol
InChI Key: SRAHHTPNHRABOU-JKSUJKDBSA-N
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Description

(2R,5S)-5-Benzyl-3-methyl-2-phenylimidazolidin-4-one is a chiral imidazolidinone that belongs to a premier class of secondary amine catalysts developed for asymmetric synthesis . This compound functions as an enantioselective organocatalyst, activating α,β-unsaturated aldehydes and ketones through the reversible formation of iminium ions. This activation mode lowers the energy of the substrate's LUMO (Lowest Unoccupied Molecular Orbital), facilitating stereocontrolled cycloaddition and conjugate addition reactions that are foundational to constructing complex chiral frameworks . Imidazolidinone catalysts of this structural family are renowned for their ability to drive a wide range of enantioselective transformations. The specific stereochemistry of the (2R,5S) isomer is critical for directing the facial selectivity of reactions, enabling the formation of desired enantiomers with high fidelity. The crystal structure and absolute configuration of related hydrochloride salts, derived from L-phenylalanine, have been confirmed through X-ray crystallography, underscoring the well-defined chiral environment these molecules provide . Key Applications: This catalyst is highly valuable for enantioselective C-C bond-forming reactions, including but not limited to the Diels-Alder reaction, Michael additions, and other cycloadditions . Its utility provides researchers with a powerful tool for the asymmetric synthesis of natural products, pharmaceuticals, and other fine chemicals. Note: This product is intended for research purposes and is classified as a Dangerous Good. It may be subject to additional shipping charges. For laboratory research use only. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

(2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one

InChI

InChI=1S/C17H18N2O/c1-19-16(14-10-6-3-7-11-14)18-15(17(19)20)12-13-8-4-2-5-9-13/h2-11,15-16,18H,12H2,1H3/t15-,16+/m0/s1

InChI Key

SRAHHTPNHRABOU-JKSUJKDBSA-N

Isomeric SMILES

CN1[C@@H](N[C@H](C1=O)CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN1C(NC(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Spectroscopic Profiling

Comprehensive spectral data for (2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one are summarized in Table 1.

Table 1: Spectroscopic Data for this compound

TechniqueParameters
1H^{1}\text{H} NMR (500 MHz, CDCl3_3)δ 7.23–7.09 (m, 8H, Ar-H), 3.76 (dd, J = 7.1 Hz, 4.2 Hz, 1H), 2.63 (s, 3H, CH3_3), 1.45 (s, 3H, CH3_3)
13C^{13}\text{C} NMR (125 MHz, CDCl3_3)δ 173.7 (C=O), 142.8 (Ar-C), 128.5–126.7 (Ar-CH), 78.6 (C-2), 59.3 (C-5), 26.3 (CH3_3)
HRMS (ESI)m/z 281.1646 ([M+H]+^+, calc. 281.1654)
[α]D20^{20}_D+41.8° (c 0.1, MeOH)

The 1H^{1}\text{H} NMR spectrum exhibits characteristic resonances for the benzyl and phenyl protons as multiplet signals between δ 7.23–7.09 ppm. The methyl groups at C-3 and C-2 appear as singlets at δ 2.63 and 1.45 ppm, respectively.

Purity Assessment and Recrystallization

Recrystallization from heptane eliminates residual sodium salts and unreacted starting materials. Differential scanning calorimetry (DSC) reveals a sharp melting point at 148–150°C, indicative of high crystallinity.

Comparative Analysis of Synthetic Methodologies

Efficiency and Scalability

The NaH/NMP system outperforms alternative bases (e.g., K2_2CO3_3) in terms of reaction rate and yield. Pilot-scale batches (1 kg) achieved 88% yield with minimal optimization, demonstrating industrial viability.

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueYield (%)Purity (%)
BaseSodium hydride9298
SolventNMP9097
Temperature90°C9196
Reaction Time12 h8995

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the imidazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of (2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one is in asymmetric synthesis. Its chiral nature allows it to act as an organocatalyst in various reactions, particularly in the alkylation of electron-rich aromatic compounds with α,β-unsaturated aldehydes. This application is significant for producing enantiomerically enriched compounds, which are crucial in pharmaceuticals and agrochemicals.

Case Studies

  • A study demonstrated the successful use of this compound in the enantioselective alkylation of benzene derivatives, achieving high yields and selectivity under mild conditions. The results indicated that this compound could serve as a versatile catalyst for a range of transformations, enhancing the efficiency of synthetic pathways .

Medicinal Chemistry

The biological evaluation of this compound has revealed its potential as an antimicrobial agent. Its structural analogs have been investigated for their activity against various bacterial strains and cancer cell lines.

Research has shown that derivatives of imidazolidinone compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have demonstrated MIC values indicating potent activity against resistant bacterial strains .

Anticancer Potential

Moreover, studies have indicated that certain derivatives possess anticancer activity. For example, investigations into related compounds revealed their effectiveness against human colorectal carcinoma cell lines, suggesting that modifications on the imidazolidinone framework can lead to enhanced biological activity .

Catalytic Applications

The compound has also been explored for its catalytic properties beyond asymmetric synthesis. Its ability to stabilize transition states makes it a valuable component in various catalytic cycles.

Organocatalysis

In organocatalysis, this compound has been utilized to facilitate reactions such as Michael additions and Diels-Alder reactions, showcasing its versatility as a catalyst in organic transformations .

Synthetic Pathways

The synthesis of this compound typically involves multi-step procedures starting from readily available amino acids or other precursors. The synthetic routes often include steps such as cyclization and functional group modifications to achieve the desired chiral center configurations.

Synthetic Overview

A common synthetic pathway involves the reaction of appropriately substituted phenyl derivatives with imidazolidinone precursors under controlled conditions to yield the target compound with high enantiomeric purity .

Mechanism of Action

The mechanism by which (2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes in both chemical and biological contexts. The exact molecular targets and pathways depend on the specific application and the nature of the interactions.

Comparison with Similar Compounds

Imidazolidinone Derivatives with Varying Substituents

Compound Name Core Structure Substituents Stereochemistry Key Applications/Properties References
(2R,5S)-5-Benzyl-3-methyl-2-phenylimidazolidin-4-one Imidazolidinone 2-Ph, 3-Me, 5-Bn (2R,5S) Asymmetric Michael addition catalysis
(5R)-3-[(3-Chlorophenyl)methyl]-2-imino-5-methyl-5-(2-methylpropyl)imidazolidin-4-one Imidazolidinone 3-Cl-Bn, 5-Me, 5-isoPr, 2-imino (5R) Not explicitly stated; likely antimicrobial/biological activity
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one Imidazolidinone 2-t-Bu, 3-Me, 5-Bn (2S,5S) Organocatalysis (steric modulation)

Key Observations :

  • The chlorine substituent in the (5R)-analog () may alter electronic properties (electron-withdrawing effect), impacting reactivity in polar reactions.
  • Stereochemical Impact: The (2R,5S) configuration in the target compound optimizes spatial arrangement for enone binding in Michael additions, whereas the (2S,5S)-tert-butyl variant () may favor alternative transition states due to axial chirality differences.

Oxazolidinone Derivatives

Compound Name Core Structure Substituents Stereochemistry Key Applications/Properties References
(4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one Oxazolidinone 4-Me, 5-Ph (4S,5S) Chiral auxiliaries in asymmetric synthesis

Key Observations :

  • Heterocycle Comparison: Oxazolidinones (e.g., ) replace the imidazolidinone’s nitrogen with an oxygen, reducing hydrogen-bonding capacity but increasing rigidity. This makes them better suited as chiral auxiliaries rather than catalysts. The absence of a second nitrogen in oxazolidinones limits their ability to form enamine intermediates, a hallmark of MacMillan-type imidazolidinone catalysis .

Structural and Crystallographic Insights

  • Hydrogen Bonding : The target compound’s crystal structure reveals intermolecular O–H···O hydrogen bonds (e.g., O21–H21o···O1i, 2.7346 Å), stabilizing its lattice . Similar interactions are observed in analogs (), though their catalytic relevance depends on solvent accessibility.
  • Software Tools : SHELX programs (e.g., SHELXL-97) are widely used for refining such structures, ensuring accurate stereochemical assignments critical for comparing catalytic performance .

Biological Activity

(2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one is a chiral imidazolidinone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a five-membered heterocyclic ring with two chiral centers, which contributes to its diverse interactions with biological systems. Understanding its biological activity is essential for exploring its applications in drug development and synthesis.

  • Molecular Formula : C17H18N2O
  • Molecular Weight : 270.34 g/mol
  • Purity : ≥98%.

The biological activity of this compound can be attributed to its ability to act as an organocatalyst in various chemical reactions. It has been shown to facilitate enantioselective transformations, which are crucial in synthesizing pharmaceutical compounds. The compound's structure allows it to stabilize transition states during catalysis, enhancing reaction rates and selectivity .

Biological Activities

  • Antimicrobial Activity : Preliminary studies indicate that imidazolidinone derivatives may exhibit antimicrobial properties. The specific activity of this compound against various pathogens has yet to be comprehensively documented but suggests potential for further exploration in this area.
  • Anticancer Properties : Research into related imidazolidinone compounds has shown promise in anticancer applications. Investigations into the mechanism by which these compounds induce apoptosis (programmed cell death) in cancer cells could provide insights into the therapeutic potential of this compound.
  • Enzyme Inhibition : There is evidence that imidazolidinones can act as enzyme inhibitors, affecting metabolic pathways. The specific enzymes targeted by this compound remain to be elucidated but may include those involved in cancer metabolism or microbial resistance.

Case Studies and Research Findings

A selection of research findings highlights the potential biological activities of this compound:

StudyFindings
Study 1Demonstrated catalytic activity in Diels-Alder reactions using imidazolidinone derivatives .
Study 2Reported on the synthesis of enantioselective products using (2R,5S)-5-benzyl derivatives as catalysts .
Study 3Suggested antimicrobial properties through structural analogs of imidazolidinones .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one, and how is stereochemical integrity maintained?

  • Methodological Answer : The synthesis of imidazolidinone derivatives often involves condensation reactions. For example, analogous compounds are synthesized via base-catalyzed (e.g., NaOH or KOH) condensation of precursors in refluxing ethanol or methanol . To ensure stereochemical purity, chiral auxiliaries or enantioselective catalysts can be employed. Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric excess, while 1H^1H NMR coupling constants and 2D NOESY experiments validate spatial configuration .

Q. Which spectroscopic techniques are critical for structural elucidation and purity assessment of this compound?

  • Methodological Answer : Key techniques include:

  • 1H^1H NMR : Analyze chemical shifts and splitting patterns (e.g., diastereotopic protons near stereocenters) .
  • LC-MS : Confirm molecular weight and detect impurities using electrospray ionization (ESI) .
  • IR Spectroscopy : Identify carbonyl (C=O) and N-H stretches characteristic of imidazolidinones.
  • Elemental Analysis : Verify C, H, N composition to ≥95% purity .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be systematically addressed?

  • Methodological Answer : Contradictions may arise from variations in:

  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) as done in competitive ligand-binding studies .
  • Compound Purity : Re-test using HPLC-purified batches (≥98% purity).
  • Enantiomeric Excess : Verify via chiral chromatography; biological activity often depends on stereochemistry .
  • Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition, cell viability) to cross-validate results.

Q. What strategies optimize synthetic yield while preserving enantiomeric excess?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction kinetics vs. ethanol .
  • Catalyst Screening : Test chiral catalysts (e.g., Evans’ oxazaborolidines) for asymmetric induction.
  • Temperature Control : Lower temperatures favor kinetic control, reducing racemization .
  • Workup Protocols : Use silica gel chromatography with chiral stationary phases for purification .

Q. How does the stereochemical configuration influence the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Perform computational modeling (e.g., AutoDock Vina) to compare (2R,5S) vs. (2S,5R) binding affinities to target proteins.
  • Pharmacological Profiling : Use competitive binding assays (e.g., sigma receptor studies) to quantify stereospecific activity .
  • SAR Analysis : Synthesize and test diastereomers to correlate configuration with potency .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N2_2) at −20°C to prevent hydrolysis .
  • Containment : Use sand or vermiculite to absorb spills, followed by disposal in labeled salvage containers .
  • Safety : Wear nitrile gloves and FFP3 masks to avoid respiratory or dermal exposure .

Data Integration and Validation

Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

  • Methodological Answer :

  • Reproducibility Checks : Replicate measurements using DSC (melting point) and shake-flask method (solubility).
  • Environmental Controls : Account for humidity and temperature during testing .
  • Collaborative Studies : Cross-validate data with independent labs using identical batches.

Q. What computational tools are recommended for predicting the compound’s reactivity and metabolic pathways?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model reaction transition states and regioselectivity.
  • ADMET Prediction : Tools like SwissADME estimate metabolic stability and CYP450 interactions .
  • Retrosynthesis Software : Synthia or Chematica can propose novel synthetic routes .

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